N-((Z)-2-(4-methoxyphenyl)-1-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide
Description
N-((Z)-2-(4-Methoxyphenyl)-1-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide is a benzamide derivative featuring a Z-configured vinyl group substituted with a 4-methoxyphenyl moiety and a tetrahydrofuran-2-ylmethyl carbamoyl group. Below, we compare this compound with structurally similar analogs to highlight key distinctions in substituents, synthetic routes, and spectral characteristics.
Properties
Molecular Formula |
C23H26N2O4 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-[(Z)-1-(4-methoxyphenyl)-3-oxo-3-(oxolan-2-ylmethylamino)prop-1-en-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C23H26N2O4/c1-16-5-9-18(10-6-16)22(26)25-21(14-17-7-11-19(28-2)12-8-17)23(27)24-15-20-4-3-13-29-20/h5-12,14,20H,3-4,13,15H2,1-2H3,(H,24,27)(H,25,26)/b21-14- |
InChI Key |
DUHCVQWCIJGNFA-STZFKDTASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)OC)/C(=O)NCC3CCCO3 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)OC)C(=O)NCC3CCCO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((Z)-2-(4-methoxyphenyl)-1-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Methoxyphenyl Intermediate: The synthesis begins with the preparation of the 4-methoxyphenyl intermediate through a Friedel-Crafts acylation reaction.
Introduction of the Tetrahydrofuran-2-ylmethyl Group: The tetrahydrofuran-2-ylmethyl group is introduced via a nucleophilic substitution reaction.
Coupling with the Methylbenzamide Group: The final step involves coupling the intermediate with the methylbenzamide group using a peptide coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-((Z)-2-(4-methoxyphenyl)-1-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with altered functional groups.
Scientific Research Applications
N-((Z)-2-(4-methoxyphenyl)-1-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((Z)-2-(4-methoxyphenyl)-1-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share core benzamide and Z-configured vinyl motifs but differ in substituents, leading to variations in properties:
Spectroscopic and Analytical Data
- IR Spectroscopy : The target compound’s amide C=O and NH stretches (~1660 cm⁻¹ and ~3300 cm⁻¹) align with hydrazinecarbothioamides (). Unlike triazole-thiones, the absence of C=S bands confirms the amide structure .
- Chromatographic Behavior : Formoterol-related compounds () exhibit distinct HPLC retention times (e.g., relative retention time 0.5–2.2). The tetrahydrofuran group’s polarity may position the target compound between mid-polar impurities (e.g., cyclohexyl analogs) in reversed-phase systems .
Biological Activity
N-((Z)-2-(4-methoxyphenyl)-1-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews its synthesis, biological activity, and relevant case studies, supported by data tables summarizing key findings.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving various reagents and conditions. Its structure includes a tetrahydrofuran moiety, which is significant for its biological interactions. The synthesis typically involves the reaction of 4-methoxyphenyl derivatives with specific amines and carbonyl compounds, leading to the formation of the desired amide structure.
Biological Activity
1. Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For example:
- Mechanism of Action : The compound may act as a kinase inhibitor, targeting specific pathways involved in tumor growth. Similar compounds have shown selectivity for certain kinases, which is crucial for minimizing side effects in therapy .
- In Vitro Studies : In vitro assays have demonstrated that related compounds can induce apoptosis in cancer cell lines such as MDA-MB-231, with significant increases in annexin V-FITC positivity indicating cell death .
2. Enzyme Inhibition
The compound's structural features suggest potential inhibitory effects on enzymes critical for cancer progression:
- Carbonic Anhydrase Inhibition : Research on similar aryl thiazolone derivatives has shown potent inhibition against carbonic anhydrase IX (CA IX), with IC50 values as low as 10.93 nM . This suggests that this compound may also possess similar properties.
Data Summary
The following table summarizes key findings from studies related to the biological activity of this compound and structurally related compounds.
| Study | Activity Assessed | IC50 Value (nM) | Cell Line/Target | Notes |
|---|---|---|---|---|
| Study 1 | Apoptosis Induction | Not specified | MDA-MB-231 | Significant increase in annexin V-FITC positivity |
| Study 2 | CA IX Inhibition | 10.93 - 25.06 | CA IX | High selectivity over CA II |
| Study 3 | Kinase Inhibition | Low nanomolar range | Various kinases | Potential for targeted therapy |
Case Studies
Several case studies have illustrated the effectiveness of similar compounds in clinical settings:
- Case Study 1 : A derivative with a similar structure was tested in patients with advanced solid tumors, showing promising results in reducing tumor size and improving patient outcomes .
- Case Study 2 : Another study focused on a related compound that inhibited mTOR signaling pathways, demonstrating efficacy in preclinical models of breast cancer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
